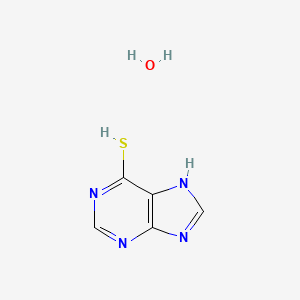

7H-purine-6-thiol;hydrate

説明

Historical Context of Purine (B94841) Antimetabolite Research

The development of purine antimetabolites represents a landmark in the history of pharmacology, shifting drug discovery from trial-and-error to a strategy of rational design. oncodaily.comwikipedia.org This pioneering work was led by George Hitchings and Gertrude Elion in the 1940s and 1950s. nobelprize.orgsciencehistory.org Their approach was based on the hypothesis that it was possible to halt the growth of rapidly dividing cells, such as cancer cells and microbes, by creating faulty versions of the chemical building blocks needed for DNA synthesis. oncodaily.comnobelprize.org

By studying the differences in nucleic acid metabolism between normal cells and pathogenic cells, they aimed to create compounds that would be selectively taken up and used by the target cells, thereby blocking their replication without severely damaging normal host cells. wikipedia.orgnobelprize.org This research led to the synthesis of several purine analogues, including 6-mercaptopurine (B1684380) (6-MP) and thioguanine, by substituting a sulfur atom for an oxygen atom on hypoxanthine (B114508) and guanine (B1146940) molecules, respectively. oncodaily.comsciencehistory.orgresearchgate.net The remarkable ability of 6-mercaptopurine to produce remissions in childhood leukemia led to its rapid adoption in research and clinical settings. researchgate.net This "rational drug design" approach was a major breakthrough and earned Hitchings and Elion the 1988 Nobel Prize in Physiology or Medicine. oncodaily.comnobelprize.org

Significance of 7H-Purine-6-thiol;hydrate as a Research Probe

The significance of this compound (6-mercaptopurine monohydrate) as a research probe lies in its specific mechanism of action, which allows scientists to investigate the complex pathways of purine metabolism and cell division. drugbank.comadooq.com As an antimetabolite, it serves as a powerful tool to disrupt and study the consequences of inhibiting de novo purine synthesis. apexbt.comselleckchem.com

Once inside a cell, 6-mercaptopurine is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) into its active metabolite, 6-thioinosine monophosphate (TIMP). drugbank.comresearchgate.nettcichemicals.com TIMP is a potent inhibitor of several key enzymes in the purine biosynthesis pathway. drugbank.com Specifically, it blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), which are essential precursors for DNA and RNA. tcichemicals.comaacrjournals.orgcaymanchem.com Furthermore, a methylated form of TIMP, known as methylthio-IMP (MeTIMP), inhibits the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step of the de novo purine synthesis pathway. researchgate.net

By blocking these critical steps, 6-mercaptopurine starves the cell of the necessary purine nucleotides, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death). researchgate.netnih.gov This makes this compound an essential chemical probe for researchers studying:

The regulation of the cell cycle, particularly the transitions between phases. nih.govnih.gov

The molecular triggers and execution pathways of apoptosis. nih.govresearchgate.net

The metabolic requirements of rapidly proliferating cells. nih.gov

Mechanisms of drug resistance, by comparing its effects on sensitive versus resistant cell lines. aacrjournals.org

Overview of Research Trajectories for this compound

The research trajectory for this compound began with its initial success in cancer research, particularly for acute lymphoblastic leukemia. researchgate.netpatsnap.com This foundational work established its utility as an anti-proliferative agent and spurred further investigation into its mechanisms.

The research then expanded into immunology, where the immunosuppressive properties of 6-mercaptopurine were explored. caymanchem.com Its ability to inhibit lymphocyte proliferation made it a valuable tool for studying autoimmune diseases and the prevention of organ transplant rejection in animal models. nobelprize.orgcaymanchem.com Azathioprine (B366305), a prodrug of 6-mercaptopurine, was developed from this line of research. nobelprize.orgresearchgate.net

More recent research has delved into the specific molecular and cellular consequences of 6-mercaptopurine exposure. Studies have used it to investigate cell cycle checkpoints, demonstrating its ability to cause an accumulation of cells in the S and G2/M phases and to induce apoptosis through p53-mediated pathways. nih.govresearchgate.net Research using Jurkat T cells has shown that 6-mercaptopurine induces energetic failure by rapidly reducing intracellular ATP, leading to the inhibition of key metabolic regulators like mTOR and HIF-1α. nih.gov

Current and future research trajectories focus on enhancing the utility of 6-mercaptopurine. This includes the development of novel drug delivery systems, such as liposomal and nanoparticle formulations, to improve its solubility and target it more effectively to specific tissues. nih.govnih.govtandfonline.com For instance, studies on liposomal formulations of 6-mercaptopurine aim to enhance its cytotoxic response in cancer cells and potentially reduce side effects by altering its distribution. nih.govtandfonline.com Other research explores its use in combination with other agents to overcome resistance or to target specific cancer subtypes, such as those with BRCA mutations. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | bldpharm.com |

| Synonyms | 6-Mercaptopurine monohydrate, 6-MP monohydrate | caymanchem.comchemsrc.com |

| CAS Number | 6112-76-1 | caymanchem.comcas.org |

| Molecular Formula | C₅H₄N₄S·H₂O | caymanchem.comcas.org |

| Molecular Weight | 170.19 g/mol | chemsrc.comcas.org |

| Appearance | Yellow crystalline powder | nih.gov |

| Melting Point | >300 °C (decomposes) | nih.govchemsrc.com |

| Solubility | DMSO: ~5 mg/mL, DMF: ~5 mg/mL, Ethanol (B145695): ~0.2 mg/mL | caymanchem.com |

Table 2: Summary of Key Research Findings

| Research Area | Key Findings | Model System | Source(s) |

| Mechanism of Action | Inhibits de novo purine synthesis by blocking the conversion of IMP to AMP and XMP via its metabolite, 6-thioinosinate (TIMP). | Sarcoma 180 tumors, various cell lines | tcichemicals.comaacrjournals.orgcaymanchem.com |

| Cell Cycle & Apoptosis | Induces G2/M arrest, delays S-phase progression, and promotes apoptosis in neural progenitor cells. | Fetal rat brain | nih.gov |

| Cell Cycle & Apoptosis | Reduces cell viability and promotes apoptosis and cell cycle arrest in a time-dependent manner. | Jurkat T cells (leukemic T cell line) | nih.govresearchgate.net |

| Metabolic Effects | Reduces intracellular ATP, activates AMPK, and inhibits mTOR, leading to decreased glucose and glutamine fluxes. | Jurkat T cells | nih.gov |

| Drug Delivery | Liposomal formulations can be prepared to encapsulate 6-mercaptopurine, with varying entrapment efficiency based on charge. | In vitro liposome (B1194612) preparation | nih.govnih.gov |

| Drug Delivery | A hydrogel delivery system can provide sustained, TME-responsive release of 6-MP, inhibiting cancer cell repopulation. | HCT-116 colon cancer cells | mdpi.com |

Structure

2D Structure

特性

IUPAC Name |

7H-purine-6-thiol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFQYWAAEWLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=NC=N2)S.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 7h Purine 6 Thiol;hydrate

Classical Synthetic Routes to 7H-Purine-6-thiol;hydrate

This compound, also known as mercaptopurine, is a significant purine (B94841) analogue. Its classical synthesis has been a cornerstone of medicinal chemistry, providing a foundation for the development of various therapeutic agents.

Chemical Reactions and Yield Optimization

A primary and well-established method for synthesizing 6-mercaptopurine (B1684380) involves the reaction of hypoxanthine (B114508) with phosphorus pentasulfide. gpatindia.com This reaction is typically carried out in a high-boiling solvent such as tetraline at elevated temperatures, around 200°C, for several hours. gpatindia.com Another classical approach starts from 6-chloropurine (B14466), which is then reacted with a thiolation agent like sodium thiocyanate. The resulting 6-thiocyanatopurine is subsequently hydrolyzed to yield 6-mercaptopurine. youtube.com

The synthesis can also commence from 4,5-diamino-6-chloropyrimidine. This intermediate is reacted with potassium thiocyanate, leading to the formation of 6-mercaptopurine. youtube.com Furthermore, a multi-step synthesis starting from uric acid has been described. Uric acid is first converted to 2,6,8-trichloropurine (B1237924) using phosphorus pentachloride. Selective hydrolysis at the C6 position, followed by reduction, yields hypoxanthine, which is then thionated to 6-mercaptopurine. chemicalbook.com

Efforts to optimize the yield of these classical routes have been a focus of research. For instance, in the reaction of 6-chloropurine with thiourea, using formic acid as a catalyst in ethanol (B145695) at reflux temperature (78-80°C) for one hour has been shown to be effective. chemicalbook.com The choice of solvent and base is also critical. Pyridine and quinoline (B57606) have been used as basic solvents in the reaction of purine derivatives with phosphorus pentasulfide. google.com The reaction temperature and duration are key parameters that are often adjusted to maximize the yield and purity of the final product.

Table 1: Comparison of Classical Synthetic Routes for 6-Mercaptopurine

| Starting Material | Key Reagents | Typical Solvents | Key Reaction Conditions | Reference |

| Hypoxanthine | Phosphorus pentasulfide | Tetraline | ~200°C for several hours | gpatindia.com |

| 6-Chloropurine | Sodium thiocyanate, followed by hydrolysis | Not specified | Not specified | youtube.com |

| 4,5-Diamino-6-chloropyrimidine | Potassium thiocyanate | Not specified | Not specified | youtube.com |

| Uric Acid | Phosphorus pentachloride, Sodium hydroxide, Hydriodic acid, Phosphorus pentasulfide | Not specified | Multi-step process | chemicalbook.com |

| 6-Chloropurine | Thiourea | Ethanol | Reflux with formic acid catalyst (78-80°C) for 1 hour | chemicalbook.com |

Purity Assessment Techniques for Synthesized this compound

Ensuring the purity of synthesized this compound is crucial for its intended applications. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 6-mercaptopurine and its metabolites. omicsonline.org Reversed-phase columns, such as C18, are commonly used with a mobile phase gradient of methanol (B129727) and a buffered aqueous solution. omicsonline.orgnih.gov UV detection is typically set at a wavelength where the compound exhibits maximum absorbance, such as 325 nm. nih.gov The purity of the peaks can be further investigated using techniques like peak purity analysis, which can be performed with specialized software. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a more sensitive and specific method for the determination of 6-mercaptopurine and its metabolites, especially in biological matrices. omicsonline.org This technique provides structural information and allows for accurate quantification.

Thermal analysis methods like Differential Scanning Calorimetry (DSC) can also be used to assess purity. The melting point and the shape of the melting endotherm can provide information about the purity of the sample, as impurities tend to lower and broaden the melting point. mdpi.comsamipubco.com DSC can also be used to study the compatibility of 6-mercaptopurine with other substances. mdpi.com

Spectroscopic techniques are also vital. Infrared (IR) spectroscopy can confirm the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. rdd.edu.iq Elemental microanalysis is used to determine the elemental composition of the synthesized compound, which should match the theoretical values for the pure substance. researchgate.net

Table 2: Purity Assessment Techniques for this compound

| Technique | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantifies purity and detects impurities. | omicsonline.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines separation by LC with mass analysis by MS/MS. | Highly sensitive and specific quantification and identification. | omicsonline.org |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Determines melting point and assesses purity. | mdpi.comsamipubco.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Confirms the presence of functional groups. | rdd.edu.iq |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. | rdd.edu.iq |

| Elemental Microanalysis | Determines the elemental composition of a sample. | Confirms the empirical formula. | researchgate.net |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of modern techniques for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry. The primary advantage of using microwaves is their ability to directly and uniformly heat the reaction mixture, which can lead to significantly shorter reaction times, higher yields, and improved product purity by minimizing side reactions. researchgate.net

While specific examples of the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the synthesis of various purine derivatives has been successfully achieved using this technology. acs.orgrsc.org For instance, the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines and novel purine nucleosides has been reported, demonstrating the potential of this technique for the rapid and efficient construction of the purine scaffold. acs.orgrsc.org These studies highlight the feasibility of adapting microwave heating to the classical synthetic routes of 6-mercaptopurine to improve their efficiency and greenness.

Synthesis of this compound Derivatives and Analogs

The chemical versatility of this compound allows for extensive modification, leading to the development of compounds with altered biological activity, improved pharmacokinetic profiles, and targeted delivery. These synthetic efforts are crucial in expanding the therapeutic applications and efficacy of this class of compounds.

Nucleoside Analogs of this compound

The synthesis of nucleoside analogs of 7H-purine-6-thiol involves the attachment of a sugar moiety to the purine base, a strategy that often enhances cellular uptake and metabolic activation. A common approach involves the condensation of a protected sugar, such as 6-deoxy-alpha-l-talofuranose, with 6-mercaptopurine, followed by deprotection to yield the final nucleoside analog. ontosight.ai For instance, 9-(6'-deoxytalofuranoysl)-6-thiopurine is synthesized through this method. ontosight.ai These analogs can exhibit potent antiviral and anticancer activities by interfering with nucleic acid synthesis. ontosight.ai

Another strategy involves the creation of tricyclic nucleoside derivatives. nih.gov Starting from pyrrolo[2,3-d]pyrimidine nucleosides, a linear [6:5:6] tricyclic system can be constructed, leading to the formation of adenosine-6-mercaptopurine ribonucleoside-type derivatives. nih.gov These complex structures have shown in vitro cytotoxicity against leukemia cell lines. nih.gov

The table below summarizes key nucleoside analogs of this compound and their synthetic origins.

| Nucleoside Analog | Starting Material | Key Synthetic Step | Reference |

| 9-(6'-deoxytalofuranoysl)-6-thiopurine | 6-mercaptopurine and protected 6-deoxy-alpha-l-talofuranose | Condensation and deprotection | ontosight.ai |

| Adenosine-6-mercaptopurine ribonucleoside-type tricyclic nucleoside | Pyrrolo[2,3-d]pyrimidine nucleosides | Construction of a linear [6:5:6] tricyclic system | nih.gov |

| 6-Mercaptopurine Ribonucleotide | 9-(2′,3′-O-isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)-thione | Reaction with phosphorochloridates and hydrolysis | researchgate.net |

Prodrug Design and Chemical Modification of this compound

Prodrug strategies are widely employed to overcome the limitations of 7H-purine-6-thiol, such as its poor water solubility and variable oral absorption. ingentaconnect.comnih.gov These modifications aim to protect the thiol group from metabolic inactivation and enhance its delivery to target tissues. nih.gov

The synthesis of ester and amide derivatives represents a common approach to prodrug design. For example, a series of S6,9-bisacyloxymethyl-6-mercaptopurine derivatives have been synthesized and characterized. nih.gov These compounds, particularly the bisacetyl- and bispropionyloxymethyl-6-mercaptopurine prodrugs, have shown improved delivery of the active drug. nih.gov The synthesis of these derivatives often involves the reaction of 6-mercaptopurine with the corresponding acyl halide.

Amide derivatives have also been explored. For instance, the synthesis of 6-mercaptopurine-methotrexate conjugates has been achieved through a multi-step process, creating a mutual prodrug. rdd.edu.iq This involves linking the two molecules via an amide bond, with the goal of achieving synergistic effects. rdd.edu.iq

The following table highlights examples of ester and amide derivatives of this compound.

| Derivative Type | Example | Synthetic Approach | Reference |

| Ester | S6,9-bisacyloxymethyl-6-mercaptopurine | Reaction with acyl halides | nih.gov |

| Amide | 6-Mercaptopurine-methotrexate conjugate | Multi-step synthesis to form an amide linkage | rdd.edu.iq |

Phosphate conjugates are designed to improve the water solubility and cellular uptake of 6-mercaptopurine. The synthesis of 6-mercaptopurine ribonucleotide and its simple ester derivatives can be achieved by reacting 9-(2′,3′-O-isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)-thione with various phosphorochloridates, followed by hydrolysis. researchgate.net These phosphate-based linkers can be designed to be stable in circulation but cleavable within the intracellular environment. google.com

Polymeric conjugates offer a sophisticated strategy for the controlled release of 6-mercaptopurine. Poly(ethylene glycol) (PEG) has been successfully conjugated to 6-mercaptopurine to create water-soluble prodrugs suitable for parenteral administration. ingentaconnect.com These PEG-6-MP conjugates have demonstrated stability in buffer and plasma, with in vivo activity suggesting extravascular cleavage of the linker. ingentaconnect.com

Another approach involves the use of poly(N-(2-hydroxypropyl)methacrylamide) (poly(HPMA)). rsc.org In this method, vinyl groups are grafted onto the polymer chain, and 6-mercaptopurine is subsequently attached via these reactive groups. rsc.org These poly(HPMA)-6MP conjugates can self-assemble into nanoparticles in aqueous media. rsc.org

The table below showcases different polymeric conjugate systems for 6-mercaptopurine.

| Polymer | Linkage Strategy | Key Finding | Reference |

| Poly(ethylene glycol) (PEG) | Benzyl elimination system | Solubilizes 6-MP for parenteral administration | ingentaconnect.com |

| Poly(N-(2-hydroxypropyl)methacrylamide) (poly(HPMA)) | Grafting of vinyl groups and subsequent reaction with 6-MP | Self-assembles into nanoparticles | rsc.org |

| Thiolated Gelatin | Disulfide bond | Forms an injectable hydrogel for localized delivery | nih.gov |

Heterocyclic Ring Modifications of this compound

Modification of the purine ring system itself offers another avenue for creating novel derivatives with unique biological properties. These modifications can involve the introduction of additional rings or the substitution of existing atoms within the heterocyclic framework.

One area of exploration is the synthesis of tricyclic thiopurine analogs. mdpi.com For example, reacting guanosine (B1672433) with chloroacetaldehyde (B151913) or bromoacetone (B165879) can yield tricyclic guanosine analogs, which can then be further modified to incorporate a sulfur atom. mdpi.com

Another strategy involves the introduction of a 1,2,4-triazole-sulfhydryl moiety as a bioisostere at the sulfhydryl group of 6-mercaptopurine. researchgate.net This has led to the synthesis of asymmetrical disulfides with potent antiproliferative activity. researchgate.net The synthesis often utilizes an oxidizing agent like 1-chlorobenzotriazole. researchgate.net

Furthermore, the synthesis of azathioprine (B366305) analogs, where the imidazole (B134444) group of azathioprine is replaced with other heterocyclic systems, has been reported. researchgate.net These modifications can significantly impact the compound's anticancer activity. researchgate.net

The following table provides examples of heterocyclic ring modifications of this compound.

| Modification Strategy | Example Derivative | Synthetic Method | Reference |

| Addition of a five-membered ring | Tricyclic guanosine analogues with a sulfur atom | Reaction of guanosine with chloroacetaldehyde or bromoacetone | mdpi.com |

| Introduction of a 1,2,4-triazole-sulfhydryl moiety | Asymmetrical disulfides of 6-mercaptopurine | Oxidation using 1-chlorobenzotriazole | researchgate.net |

| Replacement of the imidazole group in azathioprine | 2-substituted 7-methyl-6-(1-methyl-4-nitroimidazol-5-ylthio)purines | Reaction of 2-substituted 6-purinethiones with 5-chloro-1-methyl-4-nitroimidazole | researchgate.net |

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large, diverse libraries of compounds for high-throughput screening. In the context of 7H-purine-6-thiol, also known as 6-mercaptopurine, these strategies have been instrumental in exploring the chemical space around the purine core to develop novel derivatives. Both solid-phase and solution-phase synthesis techniques have been successfully employed to create libraries of 7H-purine-6-thiol analogs.

The core principle of these approaches involves systematically modifying various positions on the purine ring. For 7H-purine-6-thiol, the key points of diversification are typically the thiol group at the C6 position, the nitrogen atoms at the N7 and N9 positions, and the C2 and C8 positions of the purine scaffold.

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. frontiersin.orgacs.org This technique has been used to create libraries of substituted purines. researchgate.net For instance, a common strategy begins with a resin-bound pyrimidine (B1678525) derivative, which is then elaborated through a series of reactions to construct the fused imidazole ring, ultimately yielding the desired purine structure. researchgate.net A traceless solid-phase synthesis approach has also been described for related 6-oxopurines, where the final product is cleaved from the solid support without leaving any trace of the linker. acs.org

Solution-phase parallel synthesis provides an alternative where reactions are performed in solution, often in a multi-well format, which can lead to higher yields and larger quantities of the final compounds. acs.orgwindows.net This method facilitates the creation of diverse libraries by reacting a common purine precursor with a variety of building blocks. acs.org For example, libraries of acyclic nucleoside analogs have been generated using this approach. acs.orgwindows.net

Key reactions utilized in the combinatorial synthesis of 7H-purine-6-thiol derivatives include N-alkylation, amination, and S-alkylation. researchgate.netnih.gov Starting from a suitable precursor like 6-chloropurine, the thiol group can be introduced, followed by diversification at other positions. nih.gov For example, a library of 2,6,9-trisubstituted purines was synthesized starting from 2-fluoro-6-chloropurine. researchgate.net Similarly, the development of a 2,6,8,9-tetrasubstituted purine library was achieved through the on-resin elaboration of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.net

The following tables summarize representative findings in the combinatorial synthesis of this compound libraries and related purine analogs.

Table 1: Solid-Phase Combinatorial Synthesis of Purine Libraries

| Starting Material/Scaffold | Key Reactions | Positions Diversified | Library Type | Reference |

| ArgoGel-MB-CHO resin | Reductive amination, Nucleophilic aromatic substitution, Nitro group reduction, Cyclization | C2, N9 | 2,9-Disubstituted purines | researchgate.net |

| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | On-resin elaboration | C2, C6, C8, N9 | 2,6,8,9-Tetrasubstituted purines | researchgate.net |

| Polymer-supported amines | Acylation, Arylation, Nucleophilic substitution, Nitro group reduction, Cyclization | C2, C6, N9 | Purine derivatives with α-amino acid motif | researchgate.net |

| 2-Fluoro-6-chloropurine | Not specified | C2, C6, N9 | 2,6,9-Trisubstituted purines | researchgate.net |

Table 2: Solution-Phase Parallel Synthesis of Purine Libraries

| Starting Material/Scaffold | Key Reactions | Library Size | Library Type | Reference |

| 6-Chloroguanine | N-alkylation, Thiolation, Saponification | Not specified | 6-(Methylthio)guanine acetic acid derivatives | acs.orgwindows.net |

| 6-Benzylhypoxanthine / 6-Benzyladenine | Alkylation, Saponification | Not specified | Acyclic nucleoside analogs | acs.orgwindows.net |

| 7H-Purine-6-thiol | Reaction with arylidenes of malononitrile | Not specified | Thiazepinopurines | researchgate.net |

| 6-Chloropurine analogs | Reaction with alcohols | 25 analogs synthesized | 6-Oxoaryl/benzyl/aryl purines | nih.gov |

These combinatorial strategies have significantly accelerated the exploration of structure-activity relationships for this class of compounds, leading to the discovery of derivatives with a wide range of biological activities. researchgate.netmdpi.com

Molecular and Biochemical Mechanisms of 7h Purine 6 Thiol;hydrate Action

Enzymatic Metabolism of 7H-Purine-6-thiol;hydrate

The metabolic fate of 6-mercaptopurine (B1684380) is governed by several key enzymes that either convert it into therapeutically active nucleotides or degrade it into inactive compounds. nih.govyoutube.com The primary metabolic routes are phosphoribosylation, methylation, and oxidation. nih.gov Phosphoribosylation represents the anabolic pathway, leading to the formation of active cytotoxic metabolites, while methylation and oxidation are catabolic pathways that produce inactive metabolites. nih.gov

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

The initial and crucial step in the activation of 6-mercaptopurine is its conversion to the nucleotide form, a reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.compatsnap.com HGPRT is a central enzyme in the purine (B94841) salvage pathway, which recycles purine bases from degraded DNA and RNA. wikipedia.orgrcsb.org 6-MP competes with the natural substrates hypoxanthine (B114508) and guanine (B1146940) for HGPRT. drugbank.comwikipedia.org The enzyme transfers a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to 6-MP, forming 6-thioinosine 5'-monophosphate (TIMP), also known as thioinosinic acid. drugbank.compatsnap.comwikipedia.org

This conversion is essential for the cytotoxic effects of the drug, as TIMP is the first in a series of active metabolites. chemicalbook.com The level of HGPRT activity can influence the drug's effectiveness; decreased activity may lead to resistance as the cell's ability to convert 6-MP to its active form is diminished. chemicalbook.comaacrjournals.orgnih.gov

Thiopurine S-Methyltransferase (TPMT) Action

Thiopurine S-methyltransferase (TPMT) is a key enzyme in one of the major catabolic pathways for 6-mercaptopurine. researchgate.netnih.gov TPMT catalyzes the S-methylation of 6-MP, converting it to an inactive metabolite, 6-methylmercaptopurine (B131649) (6-MMP). researchgate.netwikipedia.org Additionally, TPMT can also methylate the active metabolite TIMP to form 6-methyl-thioinosine monophosphate (MeTIMP). drugbank.comwikipedia.org While 6-MMP is considered inactive, MeTIMP is a potent inhibitor of the de novo purine synthesis pathway. drugbank.comresearchgate.net

TPMT activity is subject to genetic polymorphism, with variations in the TPMT gene leading to different levels of enzyme activity among individuals. nih.govoup.com Individuals with inherited TPMT deficiency metabolize thiopurines like 6-MP very slowly, leading to the accumulation of high concentrations of cytotoxic thioguanine nucleotides. nih.govoup.comnih.gov This can result in severe hematopoietic toxicity. nih.gov Consequently, TPMT genetic testing is often considered to tailor 6-MP dosage. patsnap.com

Xanthine (B1682287) Oxidase/Dehydrogenase (XO/XDH) Biotransformation

Another significant catabolic route for 6-mercaptopurine involves oxidation by the molybdoflavoenzymes xanthine oxidase (XO) and xanthine dehydrogenase (XDH). nih.govnih.gov These enzymes are crucial in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine, and then to uric acid. wikipedia.orgmdpi.com XO and XDH metabolize 6-MP to its major inactive metabolite, 6-thiouric acid (6-TUA). nih.govresearchgate.netchemicalbook.com This biotransformation is believed to occur sequentially, with 6-MP first being converted to 6-thioxanthine (B131520) (6-TX) and then to 6-TUA. nih.govsigmaaldrich.com

In human liver cytosol, it has been shown that three enzymes—aldehyde oxidase (AO), XO, and XDH—contribute to the formation of the 6-TX intermediate. nih.govsigmaaldrich.com However, only XO and XDH are involved in the subsequent conversion of 6-TX to the final product, 6-TUA. nih.govsigmaaldrich.com This oxidative pathway is a major route of detoxification and significantly impacts the oral bioavailability of 6-MP due to extensive first-pass metabolism in the liver and intestine. nih.govnih.gov

Nudix Hydrolase 15 (NUDT15) Dephosphorylation

Nudix hydrolase 15 (NUDT15) is an enzyme that plays a critical role in preventing the accumulation of active thiopurine metabolites. mdpi.com The active metabolites of 6-MP, specifically the 6-thioguanine (B1684491) nucleotides (6-TGNs) like 6-thio-deoxyguanosine triphosphate (thio-dGTP), are incorporated into DNA, leading to cytotoxicity. aacrjournals.orgnih.gov NUDT15 functions as a negative regulator by hydrolyzing these active triphosphates (e.g., 6-thio-dGTP and 6-thio-GTP) back to their monophosphate forms. mdpi.comaacrjournals.orgnih.gov This action prevents their incorporation into DNA and thus mitigates the drug's cytotoxic effect. nih.gov

Similar to TPMT, the NUDT15 gene exhibits genetic polymorphisms, particularly prevalent in Asian and Hispanic populations. mdpi.comnih.govaditum.org Variants of NUDT15 can lead to decreased or absent enzyme activity. nih.gov Individuals with these variants are unable to effectively dephosphorylate the active thioguanine nucleotides, leading to their accumulation and an increased risk of severe myelosuppression when treated with standard doses of 6-MP. mdpi.comnih.govnih.gov

Other Metabolizing Enzymes and Pathways

Beyond the primary enzymes, other metabolic proteins are involved in the complex biotransformation of 6-mercaptopurine. After its initial conversion to TIMP by HGPRT, TIMP can be further metabolized. Enzymes such as inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase can convert TIMP into thioguanylic acid (TGMP). drugbank.comwikipedia.org TGMP is then phosphorylated to form the active 6-thioguanine nucleotides (6-TGNs), including thioguanosine triphosphate (TGTP) and thiodeoxyguanosine triphosphate (TdGTP). wikipedia.org These 6-TGNs are the ultimate cytotoxic metabolites that can be incorporated into RNA and DNA. aacrjournals.orgnih.gov

Additionally, aldehyde oxidase (AO), another molybdoflavoenzyme, works alongside XO and XDH in the oxidative catabolism of 6-MP. nih.gov Specifically, AO is involved in the initial conversion of 6-MP to the 6-thioxanthine intermediate. nih.govsigmaaldrich.com The interplay of all these enzymes dictates the balance between the formation of active cytotoxic metabolites and inactive degradation products. nih.gov

Interference with Purine Biosynthesis Pathways

A primary mechanism of action of 6-mercaptopurine's active metabolites is the profound disruption of the de novo purine biosynthesis pathway. drugbank.comchemicalbook.com This pathway is essential for producing the purine nucleotides, adenine (B156593) and guanine, which are the building blocks of DNA and RNA. wikipedia.org

The metabolites 6-thioinosine 5'-monophosphate (TIMP) and 6-methyl-thioinosine monophosphate (MeTIMP) are potent inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). drugbank.comwikipedia.orgpatsnap.com This enzyme catalyzes the first committed step in the de novo synthesis of purine ribonucleotides, making it a rate-limiting factor. wikipedia.orgyoutube.com By inhibiting this crucial enzyme, the 6-MP metabolites effectively shut down the entire pathway, depriving rapidly proliferating cells of the necessary purines for nucleic acid synthesis. chemicalbook.compatsnap.com

Furthermore, TIMP creates additional metabolic blocks. It inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) and adenylic acid (AMP). drugbank.comchemicalbook.com This dual inhibition further depletes the pools of both guanine and adenine nucleotides required for DNA and RNA synthesis, ultimately leading to cell cycle arrest and cell death. wikipedia.orgchemicalbook.com The incorporation of thiopurine nucleotides, such as thio-dGTP, into the DNA strand during the S-phase of the cell cycle also disrupts DNA structure and function, contributing to the drug's cytotoxic effects. patsnap.comnih.gov

Data Tables

Key Enzymes in this compound Metabolism

| Enzyme | Gene | Pathway | Function | Resulting Metabolite(s) | Effect on Drug Action |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | HPRT1 | Anabolic (Activation) | Converts 6-MP to its active nucleotide form. chemicalbook.compatsnap.com | 6-thioinosine 5'-monophosphate (TIMP) | Activation |

| Thiopurine S-Methyltransferase (TPMT) | TPMT | Catabolic (Inactivation) | Methylates 6-MP and its metabolites. researchgate.net | 6-methylmercaptopurine (6-MMP), 6-methyl-thioinosine monophosphate (MeTIMP) | Inactivation / Modulation |

| Xanthine Oxidase/Dehydrogenase (XO/XDH) | XDH | Catabolic (Inactivation) | Oxidizes 6-MP to inactive metabolites. nih.govnih.gov | 6-thioxanthine (6-TX), 6-thiouric acid (6-TUA) | Inactivation |

| Nudix Hydrolase 15 (NUDT15) | NUDT15 | Catabolic (Inactivation) | Dephosphorylates active thioguanine triphosphates. mdpi.comaacrjournals.org | 6-thioguanine monophosphate (6-TGMP) | Inactivation of active metabolites |

| Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | IMPDH1, IMPDH2 | Anabolic (Activation) | Converts TIMP towards thioguanine nucleotides. drugbank.com | Thioxanthosine monophosphate (TXMP) | Activation |

Metabolites of this compound and Their Functions

| Metabolite | Abbreviation | Function |

| 6-thioinosine 5'-monophosphate | TIMP | Inhibits de novo purine synthesis; precursor to 6-TGNs. drugbank.comchemicalbook.com |

| 6-methylmercaptopurine | 6-MMP | Inactive catabolic product. wikipedia.org |

| 6-methyl-thioinosine monophosphate | MeTIMP | Potent inhibitor of de novo purine synthesis. drugbank.com |

| 6-thiouric acid | 6-TUA | Inactive, final oxidation product. nih.govchemicalbook.com |

| 6-thioguanine nucleotides | 6-TGNs | Cytotoxic metabolites incorporated into DNA and RNA. nih.govnih.gov |

| 6-thio-deoxyguanosine triphosphate | thio-dGTP | A key 6-TGN that is incorporated into DNA. patsnap.comaacrjournals.org |

Inhibition of De Novo Purine Synthesis

A primary mechanism of 6-mercaptopurine is the profound inhibition of de novo purine synthesis, the metabolic pathway for creating new purine nucleotides. nih.gov After cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its ribonucleotide, 6-thioinosine monophosphate (TIMP). patsnap.comwikipedia.orgpediatriconcall.com TIMP and its subsequent methylated metabolite, 6-methylthioinosine (B81876) monophosphate (MeTIMP or MTIMP), are the principal active metabolites responsible for this inhibition. wikipedia.orgpediatriconcall.comcancer.gov

These thiopurine nucleotides exert their effects by targeting key enzymes in the purine biosynthesis pathway. chemicalbook.com They inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), the rate-limiting enzyme that catalyzes the first committed step of the pathway. wikipedia.orgchemicalbook.comyoutube.com This inhibition is believed to occur through feedback inhibition, where the structural similarity of the thiopurine nucleotides to natural purine nucleotides tricks the cell into sensing an abundance of purines, thus downregulating the pathway's activity. reddit.com

Furthermore, TIMP competitively inhibits other critical enzymes, including inosinate (IMP) dehydrogenase, which converts inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), and adenylosuccinate synthetase, which converts IMP to adenylosuccinate (SAMP) en route to adenine monophosphate (AMP). wikipedia.orgchemicalbook.comyoutube.com By blocking these steps, the thiopurine metabolites effectively curtail the production of both adenine and guanine nucleotides, starving the cell of the essential building blocks required for DNA and RNA synthesis. wikipedia.orgcancer.govchemicalbook.com This depletion of the purine nucleotide pool is a significant contributor to the antiproliferative effects of 6-MP. nih.gov

Table 1: Key Enzymes Inhibited in De Novo Purine Synthesis by 6-MP Metabolites

| Enzyme | Metabolite(s) | Consequence of Inhibition |

|---|---|---|

| Glutamine-phosphoribosylpyrophosphate amidotransferase (GPAT) | TIMP, MTIMP | Blocks the first committed step of purine synthesis. pediatriconcall.comchemicalbook.com |

| Inosinate (IMP) dehydrogenase | TIMP | Prevents the conversion of IMP to XMP, halting GMP synthesis. wikipedia.orgyoutube.com |

| Adenylosuccinate synthetase | TIMP | Prevents the conversion of IMP to SAMP, halting AMP synthesis. wikipedia.orgyoutube.com |

Disruption of Salvage Pathway Activities

In addition to inhibiting de novo synthesis, 6-mercaptopurine also interferes with the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleic acids. The central enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is also the enzyme responsible for the initial activation of 6-MP. patsnap.compediatriconcall.com

6-MP directly competes with the natural purine substrates, hypoxanthine and guanine, for the active site of HGPRT. wikipedia.orgpediatriconcall.com This competition is a critical aspect of its mechanism. While this interaction is necessary for the conversion of 6-MP to the active TIMP, it also disrupts the normal function of the salvage pathway, interfering with the cell's ability to recycle endogenous purines. nih.gov In certain malignant cells, such as lymphoblasts, the purine salvage pathway is naturally limited, which may enhance the cytotoxic effects of 6-MP by increasing the reliance on the de novo pathway that is simultaneously being inhibited. researchgate.net Conversely, resistance to 6-MP can develop in tumor cells that have a reduced capacity to convert 6-MP to TIMP via HGPRT. aacrjournals.org

Nucleic Acid Incorporation and Functional Consequences

The cytotoxicity of 6-mercaptopurine is not solely due to the inhibition of purine synthesis; it is also a consequence of the incorporation of its metabolites into the genetic material of the cell. nih.gov This process leads to structural and functional damage to both DNA and RNA. patsnap.com

Incorporation into DNA and RNA

Following its conversion to TIMP, 6-MP can be further metabolized through a series of enzymatic steps to form other active thiopurine nucleotides. wikipedia.org TIMP is converted to thioguanylic acid (TGMP), which is subsequently phosphorylated to thioguanosine triphosphate (TGTP) and deoxy-thioguanosine triphosphate (dTGTP). wikipedia.orgru.nl

These fraudulent nucleotides, particularly dTGTP and TGTP, are recognized by cellular polymerases and are incorporated into nascent DNA and RNA strands, respectively, during the S-phase of the cell cycle. patsnap.comnih.govcancer.gov The incorporation of these thiopurine analogues in place of their natural guanine counterparts is a major contributor to the drug's cytotoxic effect. nih.govcapes.gov.br

Structural Perturbations of Nucleic Acids

The substitution of guanine with 6-thioguanine (6-TG) introduces a structural anomaly into the nucleic acid polymer. chemicalbook.com The presence of a sulfur atom in place of an oxygen atom alters the molecule's chemical properties, leading to a deformation of the DNA helix. patsnap.comchemicalbook.com While 6-MP itself interacts externally with the DNA groove through electrostatic forces rather than intercalating between the base pairs, the incorporation of its 6-TG metabolite directly alters the primary structure of the DNA strand. plos.org This structural change can affect interactions between DNA and various proteins, including enzymes involved in replication, repair, and transcription. nih.gov

Impact on DNA Replication and Repair Mechanisms

The presence of 6-thioguanine in the DNA template has profound consequences for DNA replication and repair. DNA containing 6-TG serves as a poor template for DNA polymerases, resulting in a significant slowing of the polymerization process. nih.gov Furthermore, the incorporation of 6-TG at the 3' end of newly synthesized Okazaki fragments severely inhibits the action of DNA ligase, which is responsible for joining these fragments, thereby disrupting lagging-strand DNA synthesis. nih.gov

A critical aspect of 6-TG-mediated cytotoxicity involves the DNA mismatch repair (MMR) system. oup.com After incorporation, the 6-TG base within the DNA can be methylated, forming S6-methylthioguanine (6-meTG). plos.orgoup.com During subsequent rounds of DNA replication, this 6-meTG base preferentially mispairs with thymine (B56734) instead of cytosine. plos.org This 6-meTG:T mismatch is recognized by the MMR machinery. oup.com However, the repair process is often futile; the MMR system attempts to excise the thymine, but because the offending 6-meTG base remains in the template strand, a new thymine is often re-inserted. This creates a cycle of continuous and incomplete repair that can lead to the formation of DNA strand breaks and is ultimately lethal to the cell, causing a form of delayed cytotoxicity often referred to as mitotic death. oup.comnih.gov

Table 2: Consequences of 6-Thioguanine Incorporation into DNA

| Process Affected | Mechanism | Outcome |

|---|---|---|

| DNA Polymerization | 6-TG containing DNA acts as a poor template for DNA polymerases. nih.gov | Slowing of DNA synthesis. nih.gov |

| Lagging Strand Synthesis | 6-TG at the 3' terminus inhibits T4 DNA ligase. nih.gov | Inhibition of Okazaki fragment ligation. nih.gov |

| DNA Repair | Incorporated 6-TG is methylated to 6-meTG, which mispairs with thymine, triggering the Mismatch Repair (MMR) system. plos.orgoup.com | Futile repair cycles lead to DNA strand breaks and apoptosis. oup.comnih.gov |

Effects on RNA Transcription and Translation

The incorporation of thiopurine nucleotides also disrupts RNA-related processes. The metabolite 6-thioinosine triphosphate (6-thioITP) has been shown to be a potent inhibitor of both RNA polymerase I and RNA polymerase II. chemicalbook.com This direct inhibition of the enzymes responsible for transcription interferes with the synthesis of cellular RNA. chemicalbook.com Furthermore, the incorporation of 6-thioguanosine (B559654) triphosphate (6-TGTP) into RNA chains can alter the structure and function of the resulting RNA molecules, potentially affecting processes such as translation and protein synthesis. nih.govresearchgate.net This interference with RNA synthesis and function represents another key pathway through which 6-mercaptopurine exerts its cytotoxic effects. chemicalbook.com

Molecular Interactions with Cellular Targets

The therapeutic and cytotoxic effects of this compound, commonly known as 6-mercaptopurine (6-MP), are a consequence of its interactions with various cellular components. As a purine analogue, its primary mechanism involves interference with nucleic acid biosynthesis. drugbank.comwikipedia.org However, its molecular actions are multifaceted, extending to direct interactions with proteins and the modulation of critical signaling pathways that govern cell survival, proliferation, and inflammatory responses.

Protein Binding Studies

Upon entering the circulatory system, 6-mercaptopurine binds to plasma proteins, a factor that influences its distribution and availability to target tissues. The primary binding proteins for 6-MP in human plasma are Human Serum Albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govptfarm.plzenodo.org

Clinical studies have shown that approximately 19% to 30% of an administered dose of 6-mercaptopurine is bound to serum proteins. nih.govptfarm.plptfarm.pl This binding is a critical pharmacokinetic parameter, as it affects the drug's half-life, distribution, and elimination. zenodo.org

Human Serum Albumin (HSA): Molecular docking and spectroscopic studies have been employed to elucidate the interaction between 6-MP and HSA. nih.govzenodo.org These investigations have revealed that 6-MP primarily binds to site I, also known as the warfarin (B611796) binding site, located in subdomain IIA of the HSA molecule. nih.govnih.gov The binding is predominantly driven by hydrophobic interactions, with some contribution from hydrogen bonding. zenodo.org The interaction with HSA can lead to conformational changes in the protein's secondary structure. nih.gov Displacement experiments have shown that the binding of 6-MP can be influenced by other drugs that bind to the same site, suggesting a potential for drug-drug interactions. nih.govnih.gov

α1-Acid Glycoprotein (AGP): AGP is another significant carrier protein for 6-MP in the plasma. ptfarm.plptfarm.pl Molecular docking studies have been utilized to investigate the binding of 6-MP to AGP. ptfarm.pl These studies suggest that the binding site for the basic drug progesterone (B1679170) can also be occupied by the acidic 6-MP. The interaction is not exclusively hydrophobic; ionic and polar residues within the binding cavity play a crucial role in stabilizing the complex. ptfarm.pl The tautomeric form of 6-MP, particularly the thiol-N(7) tautomer, appears to form a more stable complex with AGP, indicating that the specific chemical structure of the drug in the physiological environment is a key determinant of binding affinity. ptfarm.pl

| Plasma Protein | Primary Binding Site | Key Interacting Residues/Nature of Interaction | Percentage of Bound Drug |

|---|---|---|---|

| Human Serum Albumin (HSA) | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding | ~19% |

| α1-Acid Glycoprotein (AGP) | Progesterone binding site | Hydrophobic, Ionic, and Polar interactions (e.g., with Asn117, Asn121, His97) | ~30% |

Enzyme Active Site Interactions

The pharmacological activity of 6-mercaptopurine is dependent on its metabolic conversion by various enzymes. The interaction of 6-MP and its metabolites with the active sites of these enzymes is central to its mechanism of action.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a key enzyme in the purine salvage pathway that catalyzes the conversion of 6-MP to its active metabolite, thioinosine monophosphate (TIMP). nih.govwikipedia.org 6-MP acts as a competitive inhibitor of HPRT for its natural substrates, hypoxanthine and guanine. wikipedia.orgnih.gov Theoretical studies using density functional theory have been conducted to analyze the interaction between 6-MP and the HPRT active site. These studies focus on the hydrogen bonding interactions that stabilize the drug within the active site, which are crucial for the catalytic conversion. researchgate.netimpactfactor.org The formation of TIMP is a critical activation step, as this metabolite and its downstream products are responsible for the majority of 6-MP's cytotoxic effects. wikipedia.org

Thiopurine S-Methyltransferase (TPMT): TPMT is a cytosolic enzyme that plays a significant role in the catabolism of thiopurine drugs, including 6-MP. wikipedia.orgnih.gov It catalyzes the S-methylation of 6-MP to form the inactive metabolite 6-methylmercaptopurine (6-MMP). wikipedia.orgresearchgate.net The crystal structure of murine TPMT in a ternary complex with S-adenosyl-L-homocysteine (a product of the methylation reaction) and 6-MP has been determined. nih.gov This structural data reveals that 6-MP binds in a relatively loose manner within the active site, primarily through hydrophobic and van der Waals interactions, with a single hydrogen bond to the protein. nih.gov Upon 6-MP binding, a flexible active site loop becomes ordered. nih.gov The active site contains two arginine residues, Arg147 and Arg221 (in murine TPMT), which are thought to be involved in the catalytic mechanism, potentially by participating in substrate deprotonation. nih.gov Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in reduced methylation of 6-MP and an accumulation of active thioguanine nucleotide metabolites, which can increase the risk of toxicity. wikipedia.orgwikipedia.orgstjude.org

| Enzyme | Role in 6-MP Metabolism | Nature of Interaction with Active Site | Key Findings from Research |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Anabolism (Activation) | Competitive substrate; stabilized by hydrogen bonds | Converts 6-MP to its active metabolite, thioinosine monophosphate (TIMP). |

| Thiopurine S-Methyltransferase (TPMT) | Catabolism (Inactivation) | Substrate; primarily hydrophobic and van der Waals interactions | Crystal structure reveals ordering of an active site loop upon 6-MP binding and key arginine residues for catalysis. |

Modulation of Signal Transduction Pathways in Cell Models

Beyond its direct effects on nucleotide metabolism, 6-mercaptopurine has been shown to modulate several intracellular signal transduction pathways that are critical for cell proliferation, inflammation, and survival. These effects are often observed in various cell models, including airway epithelial cells and endothelial cells.

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. nih.gov Studies in airway epithelial cell lines (NCI-H292 and MLE-12) have demonstrated that 6-MP can significantly inhibit the activation of the NF-κB pathway. nih.govnih.gov Specifically, 6-MP was shown to inhibit the TNFα-induced phosphorylation of IκBα, which is an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing the degradation of IκBα, 6-MP effectively blocks the nuclear translocation and transcriptional activity of NF-κB. nih.gov This leads to a downstream reduction in the expression of NF-κB target genes, including various proinflammatory cytokines and the mucin Muc5ac. nih.govnih.gov

Modulation of Rac1 Signaling: Rac1 is a small GTPase that plays a role in various cellular processes, including cell migration and the activation of downstream signaling cascades. Research has shown that 6-MP and its metabolites can inhibit Rac1 activity. researchgate.net In human umbilical vein endothelial cells (HUVECs), 6-MP was found to inhibit TNFα-induced Rac1 activity. researchgate.net This inhibition of Rac1 leads to a reduction in the activation of downstream targets, including the transcription factors c-Jun, ATF2, and NF-κB. researchgate.net The inhibition of Rac1-mediated migration has also been observed. researchgate.net

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell growth, survival, and proliferation. nih.govfrontiersin.org There is evidence to suggest that 6-MP can inhibit this pathway. oncotarget.com In a study on proliferating T cells, 6-MP was shown to inhibit the PI3K/mTOR signaling pathway. oncotarget.com This inhibition, coupled with the depletion of ATP due to interference with purine synthesis, leads to energetic stress and the activation of AMP-activated protein kinase (AMPK), which in turn further inhibits mTOR. oncotarget.com

| Signaling Pathway | Cell Model(s) | Observed Effect of 6-Mercaptopurine | Key Downstream Consequences |

|---|---|---|---|

| NF-κB | NCI-H292 and MLE-12 (airway epithelial cells) | Inhibition of TNFα-induced IκBα phosphorylation and NF-κB transcriptional activity | Reduced expression of proinflammatory cytokines and Muc5ac |

| Rac1 | HUVECs (endothelial cells), MLE-12 (airway epithelial cells) | Inhibition of Rac1 activity | Reduced activation of c-Jun, ATF2, and NF-κB; decreased cell migration |

| PI3K/Akt/mTOR | Jurkat T cells | Inhibition of mTOR signaling | Reduced cell proliferation and induction of energetic stress |

Cellular Pharmacokinetics and Pharmacodynamics of 7h Purine 6 Thiol;hydrate in Preclinical Models

Cellular Uptake and Transport Mechanisms

The passage of 6-MP across the cell membrane is not a simple act of diffusion but a highly regulated process mediated by specific carrier proteins and influenced by efflux systems.

The cellular uptake of 6-MP is primarily a carrier-mediated process, not simple diffusion. nih.gov This is evidenced by temperature-dependent transport studies, which show that uptake is facilitated at 37°C but does not occur at 0°C. nih.gov The hydrophilic nature of 6-MP necessitates transport proteins to efficiently cross the cell membrane. nih.gov

Multiple uptake transporters contribute to the intracellular accumulation of 6-MP, including members of the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families. nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters are sodium-independent. nih.govnih.gov Studies using rat syncytiotrophoblast cell lines (TR-TBTs) have shown that the uptake of 6-MP is saturable and can be significantly inhibited by ENT inhibitors such as adenosine (B11128) and uridine. nih.gov These cells express mRNA for ENT1 and ENT2, suggesting their involvement in 6-MP transport. nih.gov

Concentrative Nucleoside Transporters (CNTs): In contrast to ENTs, some CNTs are sodium-dependent. nih.gov Research on human lymphocytes has demonstrated that 6-MP transport is at least partially sodium-dependent, pointing to the potential involvement of CNTs in its uptake. nih.gov

The kinetic parameters of 6-MP uptake vary between cell types. For instance, in rat TR-TBT cell lines, the Michaelis-Menten constant (Km) for 6-MP uptake was found to be 198 µM and 250 µM, indicating a saturable transport process. nih.gov

Table 1: Inhibition of [¹⁴C]6-MP Uptake in Rat TR-TBT Cells

| Inhibitor | Concentration | Inhibition (%) |

|---|---|---|

| 6-Thioguanine (B1684491) | 1 mM | >80% |

| Azathioprine (B366305) | 1 mM | >80% |

| Hypoxanthine (B114508) | 1 mM | >80% |

| Adenosine | 1 mM | ~60% |

| Uridine | 1 mM | ~50% |

Data sourced from studies on rat syncytiotrophoblast cell lines. nih.gov

For 6-MP nanomedicines (6-MPNs), the uptake process is more multifaceted. The intracellular presence of 6-MP from 6-MPNs may originate from a combination of passive diffusion of the released drug, transporter-mediated molecular delivery, and nanoparticle-triggered vesicle transport. nih.gov

The net intracellular accumulation of 6-MP is determined by the balance between influx and efflux. Multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily, play a crucial role in actively exporting 6-MP and its metabolites from the cell. nih.govresearchgate.net

Specifically, MRP4 and MRP5 have been identified as key transporters responsible for the efflux of 6-MP. nih.govresearchgate.net Overexpression of MRP4 has been linked to 6-MP resistance in human T-lymphoblastic leukemia cells. researchgate.net Inhibition of these efflux pumps can significantly increase the intracellular concentration of 6-MP. nih.govnih.gov

Studies have shown that MRP inhibitors such as methotrexate, probenecid, cefmetazole, sulfinpyrazone, and indomethacin (B1671933) significantly increase the accumulation of radiolabeled 6-MP in cells. nih.govnih.gov When the function of the MRP4 transporter is attenuated by an inhibitor like indomethacin, the impeded cellular efflux leads to a higher intracellular accumulation of the drug. nih.govtandfonline.com This suggests that co-administration of MRP inhibitors could be a strategy to enhance the efficacy of 6-MP by increasing its cellular retention. nih.govtandfonline.com

Table 2: Effect of MRP Inhibitors on Intracellular 6-MP Accumulation

| Cell Line | Inhibitor | Effect on 6-MP Accumulation |

|---|---|---|

| Rat TR-TBTs | Methotrexate | Significant Increase |

| Rat TR-TBTs | Probenecid | Significant Increase |

| Rat TR-TBTs | Cefmetazole | Significant Increase |

| Rat TR-TBTs | Sulfinpyrazone | Significant Increase |

| Caco-2 | Indomethacin | Significant Increase |

Data compiled from preclinical studies on various cell lines. nih.govnih.gov

Intracellular Distribution and Compartmentalization

Once inside the cell, 6-MP undergoes extensive metabolic conversion and distributes into various subcellular compartments where its active metabolites exert their effects.

The primary site of action for 6-MP's active metabolites is the nucleus. After cellular uptake, 6-MP is metabolized in the cytoplasm to its active forms, principally 6-thioguanine nucleotides (TGNs). researchgate.netdrugbank.com These metabolites, which are structural analogs of endogenous purines, are subsequently incorporated into DNA and RNA. patsnap.comwikipedia.org

Experimental findings using radiolabeled 6-MP have confirmed that it can be recovered from DNA in the form of deoxythioguanosine. drugbank.com The incorporation of TGNs into the DNA of leukocytes is a key mechanism of its cytotoxic effect. nih.gov This nuclear localization and incorporation into genetic material disrupts DNA replication and function, ultimately leading to cell death, particularly in rapidly proliferating cells. patsnap.com

Beyond the nucleus, the intracellular trafficking and accumulation of 6-MP and its formulations involve other organelles. Studies on 6-MP nanomedicines have shown that their intracellular trafficking is affected by the endoplasmic reticulum (ER)-Golgi complex and the late endosome-lysosome pathway. nih.govtandfonline.com This suggests that nanoparticle-encapsulated 6-MP may be processed through these vesicular transport systems before the drug is released into the cytoplasm. nih.gov

Furthermore, exposure to 6-MP has been shown to induce the accumulation of autophagosomes in T cells. oncotarget.com This is indicated by the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosomal membrane-associated form (LC3-II). oncotarget.com This suggests that 6-MP can impact cellular metabolic and stress-response pathways that involve organelle-specific processes like autophagy.

Intracellular Metabolism of 7H-Purine-6-thiol;hydrate and its Metabolites

This compound, commonly known as mercaptopurine, is a prodrug that requires intracellular enzymatic conversion to exert its cytotoxic effects. clinpgx.orgnih.govnih.gov Following cellular uptake, it undergoes a complex series of metabolic transformations, primarily categorized into anabolic and catabolic pathways. The anabolic pathway leads to the formation of therapeutically active thioguanine nucleotides (TGNs), while competing catabolic pathways result in inactive metabolites. researchgate.netresearchgate.net

The initial and pivotal step in the anabolic activation of mercaptopurine is its conversion to thioinosine monophosphate (TIMP), also referred to as 6-thioinosinic acid. patsnap.combiopharmanotes.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes 5-phospho-D-ribose-1-pyrophosphate (PRPP) as a cofactor. clinpgx.orgnih.govuq.edu.au

Once formed, TIMP serves as a crucial intermediate with several potential fates within the cell. researchgate.net It can be further metabolized towards the formation of active TGNs. clinpgx.orgresearchgate.net Alternatively, TIMP can be shunted into a competing catabolic pathway through methylation by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of methyl-thioinosine monophosphate (meTIMP). nih.govresearchgate.netresearchgate.net This methylated metabolite is a potent inhibitor of the de novo purine (B94841) synthesis pathway. clinpgx.orgnih.gov TIMP can also be converted to thioxanthosine monophosphate (TXMP). clinpgx.orgnih.gov Studies in human neoplastic cell lines have shown that TIMP (also referred to as MP ribose monophosphate) is the most abundant intracellular metabolite, accounting for 59-85% of the metabolite pool during exposure. nih.gov

The therapeutically active metabolites of mercaptopurine are the 6-thioguanine nucleotides (TGNs). researchgate.netresearchgate.net The generation of TGNs begins with the conversion of TIMP to thioguanosine monophosphate (TGMP). nih.gov This is a two-step process initiated by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which converts TIMP to thioxanthosine monophosphate (TXMP). clinpgx.orguq.edu.au Subsequently, the enzyme guanosine (B1672433) monophosphate synthetase (GMPS) catalyzes the formation of TGMP from TXMP. clinpgx.orguq.edu.au

Following its formation, TGMP is further phosphorylated by nucleoside diphosphate (B83284) kinases to form thioguanine nucleotide diphosphate (TGDP) and ultimately thioguanine nucleotide triphosphate (TGTP). clinpgx.org TGDP can also be converted to thio-deoxyguanosine triphosphate (TdGTP). clinpgx.orgwikipedia.org These active metabolites, particularly TdGTP and TGTP, are incorporated into DNA and RNA, respectively, leading to cytotoxicity. clinpgx.orgnih.govpatsnap.com The accumulation of TGNs is a key determinant of the therapeutic effect of mercaptopurine. nih.gov

Beyond the primary anabolic pathway leading to TGNs, mercaptopurine is subject to several other metabolic conversions within the cell. Competing catabolic pathways significantly influence the intracellular concentration of active metabolites.

One major catabolic route involves the enzyme thiopurine S-methyltransferase (TPMT), which methylates mercaptopurine to 6-methylmercaptopurine (B131649) (6-MMP) and TIMP to methyl-thioinosine monophosphate (meTIMP). researchgate.netresearchgate.netwikipedia.org These methylated metabolites, collectively known as 6-methylmercaptopurine nucleotides (6-MMPN), are generally considered less active or inactive and can compete with the formation of TGNs. uq.edu.auresearchgate.net

Another significant catabolic pathway involves oxidation. The enzyme xanthine (B1682287) oxidase (XO), and to a lesser extent aldehyde oxidase (AO), metabolizes mercaptopurine to 6-thiouric acid (6-TUA) via intermediates like 6-thioxanthine (B131520) (6TX). nih.govnih.govresearchgate.net This oxidative pathway primarily occurs in the liver and intestinal mucosa and represents a major route of drug inactivation. researchgate.netresearchgate.net

Table 1: Key Intracellular Metabolites of this compound and Associated Enzymes

| Metabolite | Abbreviation | Precursor | Key Enzyme(s) | Metabolic Pathway |

|---|---|---|---|---|

| Thioinosine Monophosphate | TIMP | This compound (Mercaptopurine) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Anabolic |

| Methyl-thioinosine Monophosphate | meTIMP | TIMP | Thiopurine S-methyltransferase (TPMT) | Catabolic |

| Thioxanthosine Monophosphate | TXMP | TIMP | Inosine monophosphate dehydrogenase (IMPDH) | Anabolic |

| Thioguanosine Monophosphate | TGMP | TXMP | Guanosine monophosphate synthetase (GMPS) | Anabolic |

| Thioguanine Nucleotides | TGNs (TGDP, TGTP) | TGMP | Kinases | Anabolic |

| Thio-deoxyguanosine Triphosphate | TdGTP | TGDP | Ribonucleotide reductase | Anabolic |

| 6-Methylmercaptopurine | 6-MMP | This compound (Mercaptopurine) | Thiopurine S-methyltransferase (TPMT) | Catabolic |

Cellular Responses and Effects on Cell Proliferation in Vitro

The intracellular metabolites of this compound exert profound effects on cellular processes, ultimately leading to the inhibition of cell proliferation and the induction of cell death. nih.gov These effects are primarily mediated by the interference of its metabolites with nucleic acid synthesis and integrity. patsnap.comyoutube.com

The incorporation of TGNs into DNA and RNA is a primary mechanism by which mercaptopurine disrupts the cell cycle. patsnap.com Specifically, the integration of thio-deoxyguanosine triphosphate (TdGTP) into the DNA strand during the S-phase of the cell cycle leads to DNA damage and faulty replication. clinpgx.orgpatsnap.com This damage can trigger cell cycle checkpoints, leading to an arrest in proliferation.

In vitro studies have demonstrated that mercaptopurine can induce cell cycle arrest at various phases. Flow-cytometric analysis in fetal rat neural progenitor cells showed an accumulation of cells in the G2/M and S phases following treatment. nih.gov Research on Jurkat T cells also indicated that mercaptopurine blocks cell cycle progression. nih.gov These findings suggest that the cytotoxic effects are, at least in part, due to the activation of cell cycle arrest pathways in response to DNA damage. nih.gov The arrest provides the cell with time to repair the DNA damage, but if the damage is too extensive, it can lead to the initiation of apoptosis.

Table 2: Observed Effects of this compound on Cell Cycle in Preclinical Models

| Cell Line / Model | Observed Effect | Key Findings |

|---|---|---|

| Fetal Rat Neural Progenitor Cells | G2/M arrest and delayed S-phase progression | Increased phosphorylated cdc2 (inactive form) and decreased Cdc25A protein. nih.gov |

A primary consequence of the cellular damage induced by mercaptopurine metabolites is the activation of programmed cell death, or apoptosis. nih.govnih.gov The incorporation of TdGTP into DNA induces DNA damage, such as single-strand breaks and DNA-protein cross-links, which are potent triggers for apoptosis. clinpgx.orgnih.gov

Multiple preclinical studies have confirmed the pro-apoptotic effects of mercaptopurine. In Jurkat T cells, a time-dependent increase in apoptosis was observed, with approximately 30% of cells becoming apoptotic after 48 hours of incubation with the compound. nih.gov Similarly, studies in fetal rat brain models demonstrated that mercaptopurine treatment leads to apoptosis of neural progenitor cells, mediated by the p53 protein. nih.gov The cytotoxic effects leading to apoptosis are considered a major component of its anti-proliferative activity. clinpgx.orgnih.gov While apoptosis is the primary mode of induced cell death, under certain in vitro conditions, cells that have undergone apoptosis can proceed to a stage of secondary necrosis. purdue.edu

Table 3: Evidence of Apoptosis Induction by this compound in Cell Lines

| Cell Line | Method of Detection | Key Findings |

|---|---|---|

| Jurkat T Cells | Flow Cytometry | Time-dependent increase in apoptotic cells; ~30% apoptosis after 48 hours. nih.gov |

| Fetal Rat Neural Progenitor Cells | Flow Cytometry, Protein Analysis | Accumulation of cells in sub-G1 phase; increase in active p53 protein. nih.gov |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | Mercaptopurine, 6-MP |

| 5-phospho-D-ribose-1-pyrophosphate | PRPP |

| 6-methylmercaptopurine | 6-MMP |

| 6-methylmercaptopurine nucleotides | 6-MMPN |

| 6-thiouric acid | 6-TUA |

| 6-thioxanthine | 6TX |

| Guanosine monophosphate | |

| Methyl-thioinosine monophosphate | meTIMP |

| Thio-deoxyguanosine triphosphate | TdGTP |

| Thioinosine monophosphate | TIMP |

| Thioguanine | |

| Thioguanine nucleotide diphosphate | TGDP |

| Thioguanine nucleotide triphosphate | TGTP |

| Thioguanine nucleotides | TGNs |

| Thioguanosine monophosphate | TGMP |

Effects on Cellular Differentiation Processes

The influence of this compound, commonly known as 6-mercaptopurine (B1684380) (6-MP), on cellular differentiation has been investigated in various preclinical models. The compound's primary mechanism of action, interfering with nucleic acid metabolism, has significant consequences for the complex processes governing cell specialization. patsnap.com By acting as a purine analogue, 6-MP and its metabolites can be incorporated into DNA and RNA, disrupting the normal cellular machinery and hindering the proliferation of rapidly dividing cells, a characteristic often seen in undifferentiated or progenitor cells. patsnap.com

Research in preclinical cancer models has highlighted the nuanced effects of this compound on differentiation states. In a cell culture model of adaptable, therapy-resistant triple-negative breast cancer, it was observed that prolonged exposure to low-dose 6-MP could inhibit the proliferation of cells characterized by an "undifferentiated" phenotype. nih.gov These adaptable cancer cells rely heavily on the reprogramming of their transcriptome, and it is hypothesized that 6-MP may interfere with this RNA-based regulation, thereby affecting their viability. nih.gov While the treatment hindered the growth of these undifferentiated cells, it did not, by itself, appear to reverse the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis. nih.gov

Studies on hematopoietic cells have also provided insights into the compound's role in differentiation. In the context of T-cell acute lymphoblastic leukemia (T-ALL), the cellular response to thiopurines like 6-MP has been strongly associated with pathways controlling cellular differentiation and development. aacrjournals.org Furthermore, the related thiopurine, 6-thioguanine, has been shown to reactivate epigenetically silenced genes in leukemia cells. nih.gov This occurs through a reduction in DNA methylation, a fundamental epigenetic mechanism that plays a critical role in directing cellular differentiation pathways. nih.govresearchgate.net This suggests that part of the therapeutic effect of thiopurines may stem from their ability to modulate the epigenetic landscape of cancer cells, potentially influencing their differentiation status.

Conversely, studies in non-cancer models have demonstrated that 6-MP can have cytotoxic effects on specific differentiating cell populations. In vitro studies using developing muscle cells showed that 6-MP was selectively toxic to differentiating myotubes, while their precursor cells, the myoblasts, were unaffected. nih.gov This resulted in myopathic changes in the developing muscle cells, indicating that the compound can interfere with normal tissue-specific differentiation programs. nih.gov

The collective preclinical evidence suggests that this compound can significantly impact cellular differentiation. Its effects are context-dependent, ranging from inhibiting the proliferation of undifferentiated cancer cells to disrupting the normal development of specific tissue types.

Table 1: Summary of this compound Effects on Cellular Differentiation in Preclinical Models

| Preclinical Model | Cell Type | Key Findings on Differentiation | Proposed Mechanism of Action | Reference(s) |

| In Vitro Muscle Development | Chick Embryo Muscle Cells | Cytotoxic to differentiating myotubes; no effect on myoblasts. nih.gov | Not fully elucidated, but demonstrates selective toxicity during differentiation. nih.gov | nih.gov |

| Triple-Negative Breast Cancer (TNBC) | SUM149-MA Adaptable Cancer Cells | Inhibited proliferation of "undifferentiated" therapy-resistant cells. nih.gov | Interference with RNA processing and transcriptome reprogramming. nih.gov | nih.gov |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL Cell Lines | Cellular response to thiopurines is strongly linked to differentiation and development pathways. aacrjournals.org | Interference with nucleic acid synthesis and cell proliferation pathways. patsnap.comaacrjournals.org | aacrjournals.org |

| T-Leukemia | Jurkat-T Cells | The related thiopurine (6-thioguanine) reactivates epigenetically silenced genes. nih.gov | Induces DNA hypomethylation by facilitating the degradation of DNMT1. nih.gov | nih.gov |

Advanced Analytical Methodologies for 7h Purine 6 Thiol;hydrate Research

Chromatographic Techniques for 7H-Purine-6-thiol;hydrate and Metabolites

Chromatography is a cornerstone for the separation and analysis of this compound and its metabolites from biological samples. Various chromatographic methods have been developed to achieve high resolution and efficiency in these analytical tasks.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous measurement of this compound and its key metabolites, such as 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP). nih.govbjournal.orgresearchgate.net These methods are crucial for monitoring the metabolic pathways of the parent compound.

A common approach involves the use of a reversed-phase C18 column. bjournal.orgscielo.br In one such method, after processing intra-erythrocyte contents, the separation of 6-TG, 6-mercaptopurine (B1684380) (6-MP), and a hydrolysis product of 6-MMP, 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI), is achieved. bjournal.orgscielo.br Detection is often performed using a diode array UV detector, with specific wavelengths for each analyte to ensure accurate quantification. bjournal.orgresearchgate.net For instance, 6-TG, 6-MP, and AMTCI can be monitored at 342 nm, 322 nm, and 303 nm, respectively. bjournal.orgresearchgate.net The analytes have distinct elution times, for example, 5.3, 6.0, and 10.2 minutes for 6-TG, 6-MP, and AMTCI, respectively. bjournal.orgresearchgate.net Such methods demonstrate good linearity, with correlation coefficients (r²) greater than 0.998. bjournal.orgresearchgate.net

The table below summarizes the typical performance characteristics of an HPLC method for the analysis of this compound and its metabolites.

| Analyte | Limit of Detection (pmol/8 x 10⁸ erythrocytes) | Limit of Quantification (pmol/8 x 10⁸ erythrocytes) | Analytical Recovery (%) |

| 6-Thioguanine (6-TG) | 3 | 8 | 73.2 |

| 6-Mercaptopurine (6-MP) | 3 | 10 | 119.1 |

| 6-Methylmercaptopurine (6-MMP) | 25 | 70 | 97.4 |

This data is illustrative of a validated HPLC method and may vary between different laboratories and protocols. bjournal.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications